molecular formula C12H18ClN3O B11857084 4-(Cyclohexyloxy)picolinimidamide hydrochloride CAS No. 1179360-84-9

4-(Cyclohexyloxy)picolinimidamide hydrochloride

Cat. No.: B11857084
CAS No.: 1179360-84-9
M. Wt: 255.74 g/mol
InChI Key: CJJWDNKBTLSKLU-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)picolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by a cyclohexyloxy group at the 4-position of the pyridine ring. This compound belongs to a class of amidoxime-derived molecules, often synthesized via reactions between acyl chlorides and amidoximes, as exemplified in related compounds .

Properties

CAS No.

1179360-84-9

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

4-cyclohexyloxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c13-12(14)11-8-10(6-7-15-11)16-9-4-2-1-3-5-9;/h6-9H,1-5H2,(H3,13,14);1H

InChI Key

CJJWDNKBTLSKLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=NC=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Cyclohexyloxy)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of picolinic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with an appropriate amidating agent to form the picolinimidamide. Finally, the hydrochloride salt is formed by reacting the picolinimidamide with hydrochloric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

4-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(Cyclohexyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula MW Purity Key Features
4-(Cyclohexyloxy)picolinimidamide HCl Cyclohexyloxy Not reported - - High lipophilicity due to bulky group
4-(Trifluoromethyl)picolinimidamide HCl Trifluoromethyl C₇H₇ClF₃N₃ 225.60 95–97% Electron-withdrawing group enhances stability
4-(Cyclopropylmethoxy)picolinimidamide HCl Cyclopropylmethoxy C₁₀H₁₄ClN₃O 227.69 ≥99% Moderate lipophilicity; metabolic stability
4-(tert-Butoxy)picolinimidamide HCl tert-Butoxy C₁₀H₁₆ClN₃O 229.71 95+% Steric hindrance may reduce reactivity
4-(Pentyloxy)picolinimidamide HCl Pentyloxy C₁₁H₁₈ClN₃O 243.73 Not specified Flexible alkyl chain; potential for membrane penetration
  • Cyclohexyloxy vs. Trifluoromethyl : The cyclohexyloxy group confers significant lipophilicity, which may enhance blood-brain barrier penetration compared to the polar trifluoromethyl group. However, the latter’s electron-withdrawing nature improves chemical stability and resistance to oxidative metabolism .
  • Cyclopropylmethoxy vs. tert-Butoxy : Cyclopropylmethoxy offers a balance between steric bulk and metabolic stability, whereas tert-butoxy’s extreme bulk might hinder binding to target proteins .

Key Research Findings and Gaps

  • Lipophilicity vs. Bioavailability : Cyclohexyloxy’s high lipophilicity may improve tissue penetration but could reduce aqueous solubility, a common trade-off in drug design.
  • Positional Isomerism : 6-(Cyclohexyloxy)picolinimidamide HCl () demonstrates that substituent position significantly alters biological activity, though data for the 4-isomer are lacking.
  • Need for Targeted Studies : Direct pharmacological data for 4-(cyclohexyloxy)picolinimidamide HCl are absent, necessitating future studies on receptor binding, pharmacokinetics, and toxicity.

Biological Activity

4-(Cyclohexyloxy)picolinimidamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a cyclohexyloxy group attached to a picolinimidamide framework. This compound has garnered attention for its biological activity, particularly in the context of therapeutic applications.

  • Molecular Formula : C₁₁H₁₈ClN₃O
  • Molecular Weight : 243.73 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in polar solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be crucial in designing drugs that target specific biochemical pathways .
  • Potential Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects, although further research is needed to elucidate its mechanisms and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amidine functional group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This mechanism is similar to other known enzyme inhibitors used in therapeutic applications.
  • Receptor Binding : The cyclohexyloxy moiety may enhance the compound's affinity for specific receptors, potentially increasing its therapeutic efficacy.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberSimilarity Index
3-Propoxypicolinimidamide hydrochloride1179362-43-60.82
5-Methoxypicolinimidamide hydrochloride1179359-60-40.81
(4-Methoxypyridin-2-yl)methanamine dihydrochloride1344046-06-50.78
N-Hydroxy-5-methoxypicolinimidamide327056-65-50.74

This table highlights the structural similarities and differences among these compounds, emphasizing the unique cyclohexyloxy substitution in this compound, which may enhance its solubility and biological activity compared to others.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting potential for further development.
  • Enzyme Inhibition Studies : A series of experiments focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at nanomolar concentrations, showcasing its potential as a lead compound for drug development targeting metabolic disorders .
  • Anticancer Research : Preliminary studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Further mechanistic studies are underway to explore the pathways involved.

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